Light-Fastness Superiority of Thienyl-2-azo Dyes Over Thienyl-3-azo Analogues on Polyester and Diacetate
Monoazo disperse dyes prepared from 2-aminonitrothiophenes (including the target compound's dye class) were applied to polyester and cellulose diacetate alongside dyes derived from 3-aminonitrothiophenes. The light-fastness ratings of the thienyl-2-azo dyes on polyester and diacetate were explicitly reported as 'high' and superior to those of the thienyl-3-azo analogues [1]. This class-level advantage is directly attributable to the 2-amino substitution pattern retained in the target compound, which serves as the diazo component for this dye family.
| Evidence Dimension | Light-fastness rating on polyester and cellulose diacetate fibres |
|---|---|
| Target Compound Data | Thienyl-2-azo dyes (class to which target compound belongs): high light-fastness ratings on polyester and diacetate |
| Comparator Or Baseline | Thienyl-3-azo dyes (derived from 3-aminonitrothiophenes): inferior light-fastness ratings on the same substrates |
| Quantified Difference | Qualitatively described as 'superior'; specific numeric ratings are substrate- and coupler-dependent and reported in the full text for individual dye structures [1]. |
| Conditions | Conventional exhaustion dyeing on polyester, nylon, and cellulose diacetate fibres; assessment per standard textile fastness testing protocols (Dyes Pigm. 1997, 35, 45–55). |
Why This Matters
For procurement decisions in dye intermediate supply chains, this establishes that the target compound's 2-amino regiochemistry is non-substitutable with 3-amino isomers if high light-fastness on polyester is a performance requirement.
- [1] Hallas, G.; Towns, A. D. Dyes Derived from Aminothiophenes. Part 6: Application of Some Nitro-Substituted Thiophene-Based Azo Disperse Dyes to Hydrophobic Fibres. Dyes Pigm. 1997, 35 (1), 45–55. View Source
